molecular formula C17H9Br2NO5 B2700299 2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid CAS No. 325807-68-9

2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid

Cat. No.: B2700299
CAS No.: 325807-68-9
M. Wt: 467.069
InChI Key: GMUADXZXJQXSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid” is a derivative of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid . It is a heterocyclic compound that belongs to the class of chromene derivatives.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, CF3COOH has been found to catalyze the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate . This leads to the synthesis of the 6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC) compound .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C10H4Br2O4/c11-5-1-4-2-6 (9 (13)14)10 (15)16-8 (4)7 (12)3-5/h1-3H, (H,13,14) . The molecular weight of the compound is 347.95 .


Physical and Chemical Properties Analysis

The compound “this compound” has a melting point of 221-224 °C . It is stored at room temperature and is solid in its physical form .

Scientific Research Applications

Photophysical Properties and Antiproliferative Activity

Benzoic acid derivatives, such as chromene compounds, have been extensively studied for their antiproliferative activity against various cancer cell lines. For instance, a study on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives revealed significant antiproliferative potential against human non-small cell lung cancer (NSCLC) cell lines. These compounds induced apoptosis, arrested the cell cycle, and elevated intracellular reactive oxygen species (ROS) levels, suggesting potential as antitumor agents. Additionally, certain derivatives demonstrated excellent fluorescence properties, highlighting their application as effective fluorescence probes for biological imaging (Xiao-bo Fu et al., 2015).

Antiherbivore Activity in Natural Products

Research on Piper kelleyi, a tropical shrub, led to the isolation of prenylated benzoic acid derivatives that exhibited significant antiherbivore activity. These compounds, including chromene natural products, effectively reduced the fitness of generalist caterpillars, underscoring their role in plant defense mechanisms and their potential for developing natural insecticides (C. Jeffrey et al., 2014).

Luminescence and Coordination Polymers

The study of lanthanide-based coordination polymers assembled from benzoic acid derivatives has unveiled interesting photophysical properties. These compounds, particularly when assembled with aromatic carboxylic acids, show promise in light-harvesting applications. Their structure and luminescence efficiency, especially in terbium complexes, have implications for solid-state lighting and display technologies (S. Sivakumar et al., 2011).

Fluorescence Properties in Solid State

The synthesis and characterization of benzo[c]coumarin carboxylic acids have revealed their outstanding fluorescence in both ethanol solution and solid state. These compounds' fluorescence emission differences, driven by molecular recognition, hold potential for applications in optical materials and sensors (Juan Shi et al., 2017).

Modulation of G Protein-Coupled Receptors (GPCRs)

The development of chromen-4-one derivatives as (ant)agonists for lipid-activated G protein-coupled receptor (GPCR) GPR55 showcases the therapeutic potential of benzoic acid and chromene derivatives in treating chronic diseases such as inflammation, neurodegeneration, and cancer. By varying the substitution pattern, a range of efficacies from (partial) agonists to antagonists was achieved, highlighting the versatility of these compounds in drug development (Clara T. Schoeder et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

2-[(6,8-dibromo-2-oxochromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Br2NO5/c18-9-5-8-6-11(17(24)25-14(8)12(19)7-9)15(21)20-13-4-2-1-3-10(13)16(22)23/h1-7H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUADXZXJQXSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.